N-Nitrosobis(2-oxopropyl)amine
Description
Properties
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60599-38-4 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosobis(2-oxopropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Precursor Synthesis: Bis(2-oxopropyl)amine
The synthesis of N-nitrosobis(2-oxopropyl)amine begins with the preparation of its precursor, bis(2-oxopropyl)amine. This intermediate is typically derived from bis(2-hydroxypropyl)amine via oxidation.
Oxidation Mechanism :
Bis(2-hydroxypropyl)amine undergoes oxidation of its hydroxyl (-OH) groups to ketones (-CO-) using strong oxidizing agents. Chromium-based reagents, such as Jones reagent (CrO₃ in H₂SO₄), are effective for this transformation:
Alternative oxidants like potassium permanganate (KMnO₄) in acidic or neutral media may also be employed, though with lower selectivity for ketone formation.
Purification :
The crude product is purified via vacuum distillation or recrystallization from non-polar solvents (e.g., diethyl ether) to isolate bis(2-oxopropyl)amine as a crystalline solid.
Nitrosation Process
Nitrosation of bis(2-oxopropyl)amine introduces the nitroso (-N=O) group, forming the target compound. This reaction follows the general nitrosation mechanism of secondary amines:
Reaction Conditions :
-
Nitrosating Agent : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates nitrous acid (HNO₂), which facilitates nitrosation.
-
Stoichiometry : A 1:1 molar ratio of bis(2-oxopropyl)amine to NaNO₂ ensures complete conversion.
-
Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., diazotization or oxidation).
Mechanistic Steps :
-
Protonation of the amine nitrogen in acidic media.
-
Nucleophilic attack by nitrous acid, forming a nitrosammonium intermediate.
-
Deprotonation to yield this compound.
Isolation :
The product is extracted using dichloromethane or ethyl acetate, washed with aqueous bicarbonate to neutralize excess acid, and dried over anhydrous sodium sulfate. Final purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate).
Reaction Optimization and Parameters
pH Dependence
Nitrosation efficiency peaks at pH 1–3. Below pH 1, excessive protonation reduces nucleophilicity of the amine; above pH 3, nitrous acid disproportionates into nitric oxide (NO) and nitrate (NO₃⁻), diminishing nitrosation capacity.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 4 | 78 |
| 25 | 2 | 65 |
| 40 | 1 | 42 |
Lower temperatures favor product stability but prolong reaction times.
Comparative Analysis with Analogous Nitrosamines
N-Nitrosobis(2-chloropropyl)amine
N-Nitrosobis(2-hydroxypropyl)amine
-
Challenges : Hydroxyl groups necessitate protection (e.g., acetylation) prior to nitrosation to prevent oxidation side reactions.
Data Tables
Table 1: Comparative Nitrosation Conditions for Selected Amines
| Amine Precursor | Nitrosating Agent | Solvent | Yield (%) |
|---|---|---|---|
| Bis(2-oxopropyl)amine | NaNO₂/HCl | H₂O | 78 |
| Bis(2-chloropropyl)amine | NaNO₂/H₂SO₄ | DCM | 82 |
| Bis(2-hydroxypropyl)amine* | NaNO₂/HCl | EtOH | 41 |
*With hydroxyl protection via acetylation.
Table 2: Industrial-Scale Safety Metrics
| Parameter | Value |
|---|---|
| Maximum allowable exposure | 0.1 ppm (OSHA) |
| Waste treatment agent | Urea (10% w/v) |
| Reactor material | Glass-lined steel |
Chemical Reactions Analysis
Types of Reactions: N-Nitrosobis(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
Pancreatic Carcinogenesis Research
Overview : BOP is extensively utilized in research to understand pancreatic cancer mechanisms due to its specific carcinogenic effects observed in animal models, especially Syrian golden hamsters.
- Carcinogenicity Studies : BOP has been shown to induce pancreatic ductal adenocarcinomas in Syrian hamsters when administered via subcutaneous injections. In a study, hamsters receiving weekly doses developed significant pancreatic neoplasms within 13 weeks, demonstrating BOP's high potency as a pancreatic carcinogen .
- Comparative Studies : Research comparing BOP with other nitrosamines indicates that while BOP primarily affects the pancreas, it induces fewer tumors in other organs like the liver and lungs. This specificity makes it an ideal candidate for studying pancreatic cancer without the confounding effects of widespread carcinogenesis .
Mutagenicity and Mechanistic Studies
Overview : BOP's mutagenic properties have been investigated to understand its mechanism of action at the molecular level.
- Mutagenesis Assays : Studies have demonstrated that BOP exhibits high mutagenic activity through host-mediated assays in hamsters. The compound primarily forms methylguanine adducts in the DNA of liver cells, suggesting a methylation mechanism for its mutagenic effects .
- DNA Damage Assessment : The assessment of DNA damage induced by BOP has highlighted its role in generating premutagenic lesions, which are crucial for understanding the initiation phase of carcinogenesis .
Toxicological Evaluations
Overview : BOP serves as a model compound for evaluating the toxicological effects of nitrosamines.
- Toxicity Profiles : Toxicological studies involving BOP have revealed insights into its metabolic pathways and potential toxic effects on pancreatic function. For instance, BOP exposure has been linked to alterations in serum lipid profiles and pancreatic enzyme activities .
- Longitudinal Studies : Long-term studies have indicated that chronic exposure to BOP leads to significant pathological changes in pancreatic tissues, making it a valuable tool for investigating chronic pancreatitis and related conditions .
Pharmacological Interventions
Overview : Investigations into pharmacological agents that may mitigate the effects of BOP have been conducted.
- Preventive Studies : Research has explored the use of pharmacological agents such as pioglitazone to suppress BOP-induced pancreatic adenocarcinomas. In one study, treatment with pioglitazone significantly reduced the incidence of tumors and improved lipid profiles in hamsters exposed to BOP .
- Mechanistic Insights : These studies provide insights into potential therapeutic strategies for preventing or treating pancreatic cancer by targeting metabolic pathways influenced by compounds like BOP.
Case Studies and Clinical Implications
While most research on BOP has been conducted in animal models, its implications extend to understanding human pancreatic cancer risk factors and potential preventive measures.
- Epidemiological Links : Although direct clinical applications remain limited, findings from animal studies suggest that exposure to nitrosamines like BOP could be relevant in assessing environmental or dietary risk factors associated with pancreatic cancer in humans .
Summary Table of Key Findings
Mechanism of Action
N-Nitrosobis(2-oxopropyl)amine exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis . The compound is metabolized in the liver to form reactive intermediates that interact with DNA, causing alkylation and subsequent mutations. The primary molecular targets include pancreatic ductal cells, where the compound induces hyperplasia, dysplasia, and eventually neoplasia. The pathways involved in its mechanism of action include the activation of cytochrome P450 enzymes and the formation of DNA adducts that lead to mutagenesis.
Comparison with Similar Compounds
N-Nitrosomethyl(2-oxopropyl)amine (MOP)
- Carcinogenic Potency: MOP exhibits higher pancreatic specificity than BOP. A single dose (25 mg/kg) induces pancreatic tumors in 80% of hamsters, while weekly low doses (1.75–3.5 mg/kg) achieve 87–93% incidence, surpassing BOP’s efficacy at higher doses .
- Organotropism: Unlike BOP, MOP induces nasal cavity tumors (27–100%) and shows stronger mutagenicity in V79 cell assays .
- Metabolic Relationship : MOP is hypothesized as a BOP metabolite due to its detection in BOP-treated hamsters , but direct metabolic conversion remains unconfirmed .
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP)
- Carcinogenic Profile: HPOP is less potent than BOP. In hamsters, it induces pancreatic, liver, and bile duct tumors but requires higher cumulative doses for comparable tumor incidence .
- DNA Alkylation: HPOP produces fewer N7-methylguanine adducts in the pancreas (7-fold lower than BOP) and lacks O⁶-methylguanine, correlating with weaker carcinogenicity .
- Metabolic Role: HPOP is a proposed intermediate in BOP metabolism, but studies suggest distinct carcinogenic pathways due to differing organotropism .
N-Nitrosobis(2-hydroxypropyl)amine (BHP)
- Activity : BHP is significantly weaker than BOP, primarily inducing lung and thyroid tumors in rats . In hamsters, it fails to cause liver tumors, highlighting structural determinants of organ specificity .
- Metabolic Link: BHP is a reduced metabolite of BOP but lacks pancreatic carcinogenicity unless combined with additional promoters .
N-Nitroso-2,6-dimethylmorpholine (NDMM)
- Metabolism: NDMM is metabolized into BOP, HPOP, and BHP in the liver and pancreas . Despite this, it shows lower carcinogenic potency, inducing pancreatic tumors only at high doses .
- Enzyme Induction : Pretreatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) increases NDMM metabolism in pancreatic acinar cells, suggesting enzyme-mediated activation .
N-Nitrosobis(2-oxobutyl)amine (BOB) and N-Nitroso(2-oxobutyl)(2-oxopropyl)amine (OBOB)
- Toxicity : Single doses induce pancreatic ductal tumors but also cause islet cell cytotoxicity, limiting their utility compared to BOP .
Mechanistic and Structural Insights
Metabolic Activation
- BOP is activated by pancreatic S-9 fractions to mutagenic intermediates via cytochrome P450 enzymes, a process enhanced by β-naphthoflavone and TCDD .
- HPOP and BOP differ in alkylation patterns; BOP’s higher O⁶-methylguanine formation in ductal cells (with low repair capacity) explains its pancreatic specificity .
Species-Specific Responses
- In rats, BOP induces lung adenomas, while MHP (a methylated derivative) is a potent lung carcinogen, underscoring species-dependent metabolic differences .
Data Tables
Biological Activity
N-Nitrosobis(2-oxopropyl)amine (BOP) is a potent carcinogenic compound primarily studied for its effects on pancreatic cancer. This article explores its biological activity, focusing on its carcinogenic mechanisms, experimental findings, and potential modifiers of its activity.
Overview of this compound
This compound is classified as a nitrosamine, a group of compounds known for their carcinogenic properties. BOP is particularly notable for inducing pancreatic ductal adenocarcinomas in animal models, especially in Syrian hamsters. The compound is hypothesized to be a beta-metabolite of di-n-propylnitrosamine, contributing to its specific carcinogenic profile.
Carcinogenic Mechanisms
The biological activity of BOP involves several mechanisms that facilitate tumor development:
- Alkylating Agent Activity : BOP acts as an alkylating agent, which means it can form covalent bonds with DNA, leading to mutations. This process is critical in the initiation of cancerous transformations in cells .
- Metabolic Activation : The metabolism of BOP likely generates reactive intermediates, such as methyldiazonium ions, which are responsible for the compound's carcinogenic effects. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to cellular damage and transformation .
- Target Organ Specificity : While BOP is a potent carcinogen, its effects are largely restricted to the pancreas in hamsters. It has been shown to induce pancreatic duct adenomas and adenocarcinomas after both chronic exposure and single high-dose administration .
Case Studies and Research Data
Numerous studies have investigated the biological effects of BOP. Below are key findings from significant research:
- Pancreatic Carcinogenesis : In a study involving Syrian hamsters, BOP was administered subcutaneously at doses of 10 mg/kg body weight. Results showed a high incidence of pancreatic duct adenomas within 13 weeks, with adenocarcinomas developing shortly thereafter .
- Comparative Carcinogenicity : Compared to other nitrosamines like N-nitrosobis(2-hydroxypropyl)amine, BOP exhibited a more pronounced effect on pancreatic tissues while showing limited neoplastic activity in other organs such as the lungs and liver .
- Modifying Agents : Research has demonstrated that certain agents can modify the carcinogenic effects of BOP. For instance, pioglitazone, a PPARγ ligand, was found to significantly reduce the incidence and multiplicity of pancreatic tumors when administered alongside BOP .
Data Tables
The following tables summarize key experimental data regarding the effects of BOP:
| Study | Dosage (mg/kg) | Duration | Observed Tumors | Notes |
|---|---|---|---|---|
| Study 1 | 10 (weekly) | 13 weeks | High incidence of pancreatic adenomas | Syrian hamsters |
| Study 2 | 80 (single dose) | 28 weeks | Few tumors in lung/liver | Limited organ specificity |
| Study 3 | 10 (weekly + pioglitazone) | 22 weeks | Reduced tumor incidence | Significant protective effect |
Biological Activity Summary
The biological activity of this compound underscores its role as a highly specific pancreatic carcinogen in animal models. Its mechanisms include:
- DNA Alkylation : Direct interaction with DNA leading to mutations.
- Metabolic Activation : Formation of reactive intermediates through metabolic processes.
- Target Organ Specificity : Predominantly affects pancreatic tissues with limited impact on other organs.
Q & A
Q. Why is the Syrian golden hamster the preferred model for studying BOP-induced pancreatic carcinogenesis?
The Syrian golden hamster is uniquely sensitive to BOP, developing pancreatic ductal adenocarcinomas (PDAs) that morphologically and genetically resemble human pancreatic cancer. BOP selectively targets pancreatic ductal/ductular cells in hamsters, unlike other rodents, making it a translational model. The metabolic activation of BOP in hamster pancreatic cells and the presence of c-Ki-ras mutations (similar to human KRAS mutations) further validate its relevance .
Q. What is the standard protocol for inducing pancreatic tumors with BOP in hamsters?
A common method involves administering BOP via subcutaneous injections at 10 mg/kg body weight weekly for 5 weeks. This regimen induces ductal adenocarcinomas within 32 weeks. Post-initiation, dietary modifications (e.g., high-fat diets) or pharmacological interventions (e.g., prostaglandin inhibitors) can be applied to study tumor promotion or suppression .
Q. What genetic alterations are commonly observed in BOP-induced pancreatic tumors?
Key mutations include:
- c-Ki-ras codon 12 (GGT→GAT), detected in 60–80% of tumors .
- LKB1 gene inactivation , linked to tumor progression .
- p16INK4A/CDKN2A deletions , associated with cell cycle dysregulation . These alterations mirror molecular pathways in human pancreatic cancer, enabling mechanistic studies .
Advanced Research Questions
Q. How does metabolic activation of BOP differ between pancreatic acinar and ductal cells?
BOP is metabolized by cytochrome P450 enzymes, generating reactive alkylating agents. In hamster pancreatic duct cells, DNA alkylation persists longer (t½ >46 hours) than in acinar cells (t½ =6 hours), suggesting ductal cells have enhanced metabolic activation or reduced DNA repair capacity. Co-culture systems with V79 cells demonstrate ductal clones (e.g., CK1) metabolize BOP more efficiently than others (e.g., CK5), highlighting cellular heterogeneity .
Q. What experimental strategies address contradictions in BOP’s carcinogenic effects across species?
BOP induces pancreatic tumors in hamsters but primarily lung adenomas in rats . To resolve this:
- Compare species-specific metabolic pathways (e.g., CYP2E1 activity).
- Analyze tissue-specific DNA adduct formation using ³H-labeled BOP .
- Use xenotransplantation models to assess microenvironmental influences .
Q. How can in vitro models of BOP-induced carcinogenesis be optimized?
- Islet cell cultures : Treat hamster pancreatic islets with 0.25 mM BOP 3×/week for 19 weeks to induce anchorage-independent growth and c-Ki-ras mutations .
- Ductal cell clones : Use CK1 and CK5 clones to study metabolic heterogeneity. Induce CYP450 with ethanol (enhances CK1 mutagenicity) or Arochlor 1254 (inhibits CK5) .
Q. What methods are used to analyze BOP-induced DNA damage and repair?
- O⁶-methylguanine quantification : Immunohistochemistry detects alkylation in pancreatic nuclei post-BOP exposure .
- Comet assay : Measures DNA strand breaks in ductal vs. acinar cells.
- Methylation-specific PCR : Identifies promoter hypermethylation (e.g., Fhit gene inactivation) .
Methodological Challenges & Data Interpretation
Q. How do prostaglandin synthesis inhibitors modulate BOP-initiated carcinogenesis?
Post-initiation treatment with phenylbutazone (0.25% diet) reduces pancreatic carcinoma incidence by 50% in hamsters, while indomethacin (20 ppm in water) decreases tumor multiplicity. These inhibitors suppress COX-2, blocking pro-tumorigenic prostaglandins (e.g., PGE₂). However, aspirin (1% diet) shows limited efficacy, suggesting pathway-specific effects .
Q. Why do some BOP-treated pancreatic cells transdifferentiate into hepatocyte-like cells?
During pancreatic regeneration, BOP administration in the S-phase triggers transdifferentiation via undefined signaling cascades. Resultant hepatocyte-like cells express albumin and peroxisomal markers, providing a model to study cellular plasticity and carcinogen-induced lineage switching .
Q. How can co-culture systems improve BOP metabolism studies?
Co-culturing hamster ductal cells (CK1/CK5) with V79 reporter cells allows quantification of mutagenic metabolites. CK1 produces 2.5× more mutants than CK5 at 0.1 mM BOP, revealing metabolic heterogeneity. Ethanol pretreatment increases CK1 mutagenicity by 2-fold, implicating CYP2E1 induction .
Tables of Key Findings
| Metabolic Parameter | Acinar Cells | Ductal Cells | Reference |
|---|---|---|---|
| DNA alkylation persistence (t½) | 6 hours | >46 hours | |
| Mutagenic efficiency (0.1 mM) | N/A | CK1: 82.3 mutants/10⁶ cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
